Edasalonexent - 1204317-86-1

Edasalonexent

Catalog Number: EVT-267046
CAS Number: 1204317-86-1
Molecular Formula: C31H42N2O3
Molecular Weight: 490.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edasalonexent is under investigation in clinical trial NCT01511900 (A Multiple Ascending Dose Study of CAT-1004 in Patients With Type 2 Diabetes).
Overview

Edasalonexent is an investigational small molecule designed for the treatment of Duchenne Muscular Dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. This compound functions as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, commonly referred to as NF-kB, which plays a critical role in inflammatory processes and muscle degeneration associated with this disease. Edasalonexent is administered orally and has been developed by Catabasis Pharmaceuticals.

Source and Classification

Edasalonexent is classified as a novel anti-inflammatory agent that combines structural elements from salicylic acid and docosahexaenoic acid, an omega-3 fatty acid. The dual action of these components aims to provide enhanced inhibition of the NF-kB pathway, which is crucial in mitigating the inflammatory responses that lead to muscle damage in Duchenne Muscular Dystrophy patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of Edasalonexent involves the conjugation of salicylic acid with docosahexaenoic acid. This process typically employs standard organic synthesis techniques, including esterification and amide bond formation. The compound is designed to be stable in extracellular environments while being enzymatically cleaved intracellularly by fatty acid amide hydrolase, allowing for the release of its active components within target cells .

Technical Specifications

  • Starting Materials: Salicylic acid, docosahexaenoic acid.
  • Reagents: Common reagents may include coupling agents and solvents appropriate for esterification reactions.
  • Yield: Specific yield data may vary based on the synthesis conditions employed.
Molecular Structure Analysis

Structure and Data

The molecular structure of Edasalonexent can be represented by its chemical formula C23H36O4C_{23}H_{36}O_4. The compound features a complex arrangement that includes a phenolic group from salicylic acid and a long-chain fatty acid component from docosahexaenoic acid.

Structural Features

  • Functional Groups: Hydroxyl (-OH), carboxylic acid (-COOH), and long hydrocarbon chains.
  • Molecular Weight: Approximately 396.53 g/mol.

Visualization

A detailed structural representation can be created using molecular modeling software to visualize the spatial arrangement of atoms within Edasalonexent.

Chemical Reactions Analysis

Reactions and Technical Details

Edasalonexent undergoes various chemical reactions primarily related to its metabolism within the body. Once ingested, it is hydrolyzed by fatty acid amide hydrolase, leading to the release of salicylic acid and docosahexaenoic acid. These metabolites are responsible for the pharmacological effects observed in clinical studies.

Key Reactions

  • Hydrolysis: The enzymatic breakdown of Edasalonexent into its active components.
  • Metabolic Pathways: Involves both phase I (oxidation) and phase II (conjugation) metabolic processes.
Mechanism of Action

Process and Data

Edasalonexent exerts its therapeutic effects through the inhibition of NF-kB signaling pathways. By preventing the activation of NF-kB, Edasalonexent reduces inflammation and muscle damage associated with Duchenne Muscular Dystrophy.

Mechanistic Insights

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as softgel capsules.
  • Solubility: Soluble in organic solvents; absorption is enhanced when taken with food containing fat.

Chemical Properties

  • Stability: Stable under physiological conditions but subject to enzymatic cleavage.
  • pH Range: Optimal stability at neutral pH levels found in human physiology.

Relevant Data or Analyses

Pharmacokinetic studies indicate rapid absorption with a median time to maximum concentration ranging from 1.5 to 2.1 hours following administration . The half-life varies between 5.4 to 10.4 hours depending on dosage.

Applications

Scientific Uses

Edasalonexent is primarily being investigated for its potential as a foundational therapy for all patients with Duchenne Muscular Dystrophy, regardless of mutation type. Clinical trials have demonstrated its ability to slow disease progression and preserve muscle function in young boys affected by this condition . Furthermore, ongoing research aims to explore its efficacy in broader inflammatory conditions beyond muscular dystrophy.

Properties

CAS Number

1204317-86-1

Product Name

Edasalonexent

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Solubility

Soluble in DMSO, not in water

Synonyms

CAT-1004; CAT1004; CAT 1004; Edasalonexent.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.